

# Application Notes and Protocols: JNJ-40929837 succinate in vitro LTA4H Enzyme Assay

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## Compound of Interest

Compound Name: JNJ-40929837 succinate

Cat. No.: B15569306

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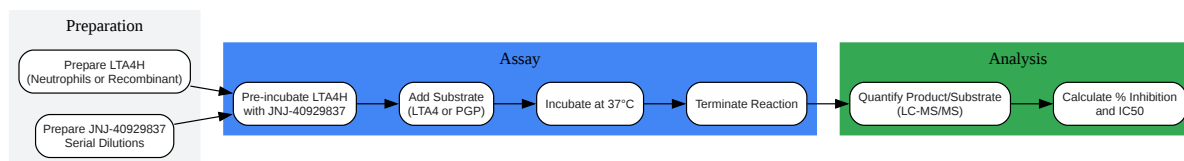
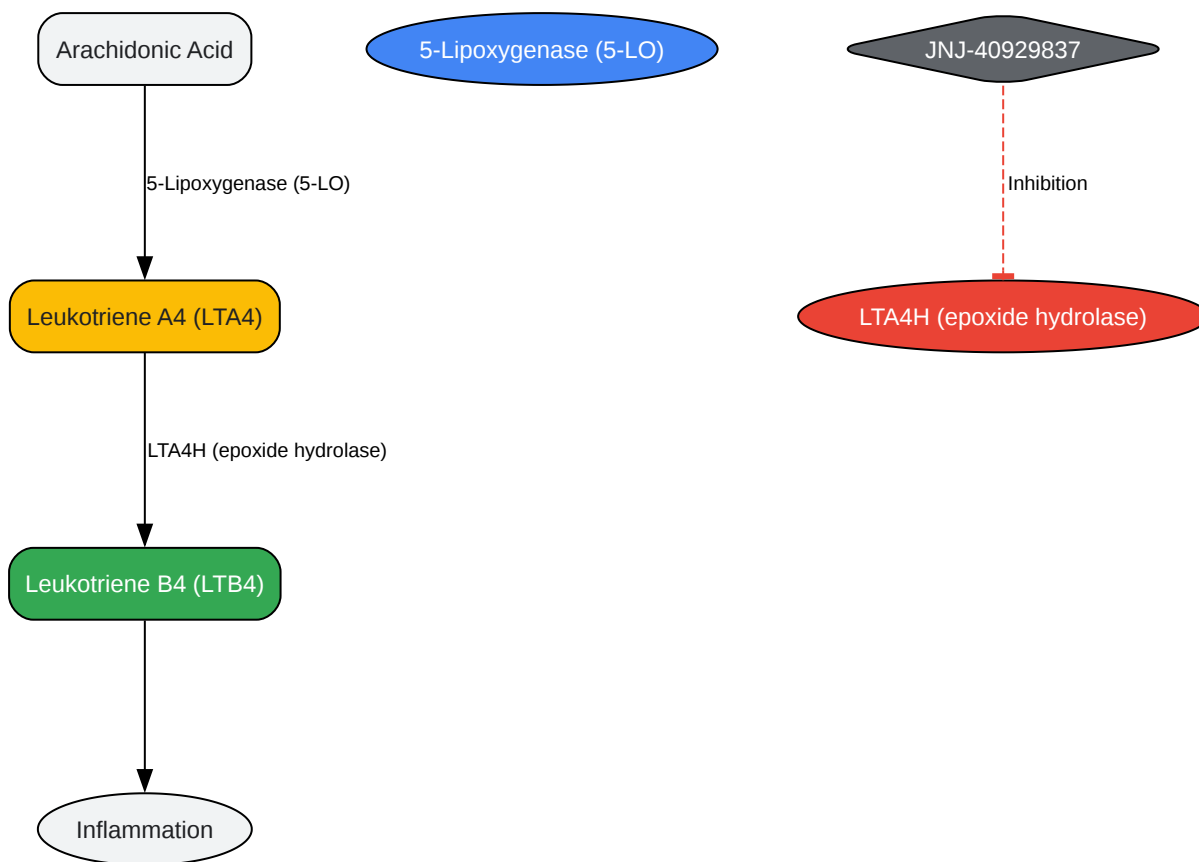
Audience: Researchers, scientists, and drug development professionals.

## Introduction

JNJ-40929837 is a selective, orally active inhibitor of Leukotriene A4 Hydrolase (LTA4H), a bifunctional zinc metalloenzyme.<sup>[1][2][3][4]</sup> LTA4H plays a crucial role in the inflammatory process by catalyzing the final and rate-limiting step in the biosynthesis of Leukotriene B4 (LTB4), a potent chemoattractant and activator of inflammatory cells.<sup>[5]</sup> LTB4 is implicated in the pathogenesis of various inflammatory diseases, including asthma.<sup>[5][6]</sup> JNJ-40929837 inhibits both the epoxide hydrolase activity (LTA4 to LTB4 conversion) and the aminopeptidase activity of LTA4H.<sup>[1][7]</sup> These application notes provide a detailed protocol for an in vitro enzyme assay to characterize the inhibitory activity of **JNJ-40929837 succinate** on LTA4H.

## Signaling Pathway of LTA4H in LTB4 Synthesis

The enzymatic activity of LTA4H is a key step in the arachidonic acid cascade. Arachidonic acid, released from the cell membrane, is converted to Leukotriene A4 (LTA4). LTA4H then converts LTA4 into Leukotriene B4 (LTB4), a potent mediator of inflammation.



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